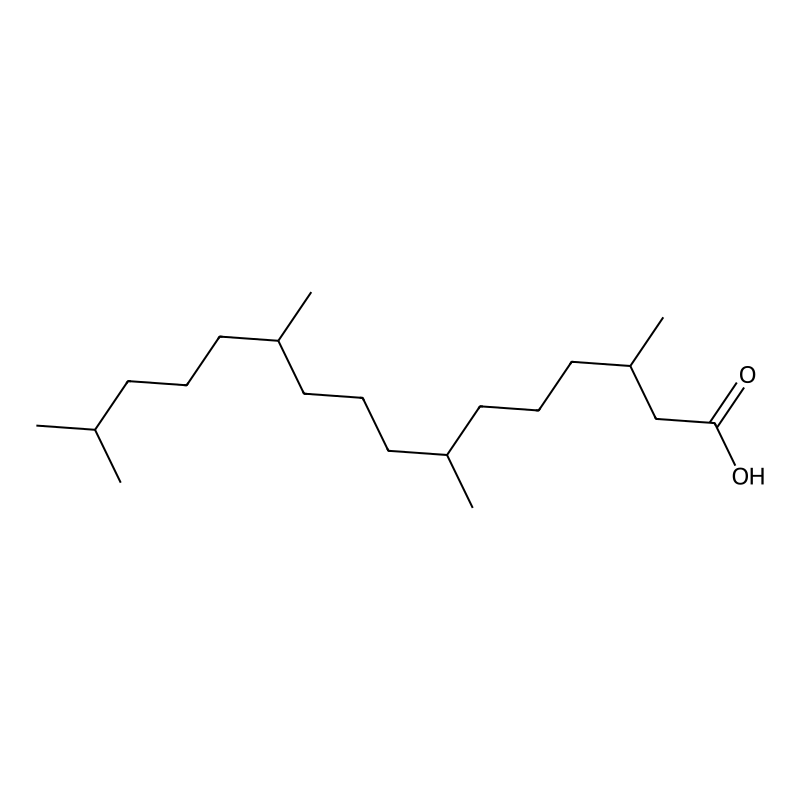

Phytanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phytanic Acid and Peroxisomal Disorders

One of the most established areas of research involving phytanic acid is its link to peroxisomal disorders, a group of inherited diseases characterized by dysfunction of peroxisomes, cellular organelles responsible for various metabolic processes. In individuals with specific peroxisomal enzyme deficiencies, phytanic acid accumulates in the blood due to impaired breakdown. This accumulation can contribute to neurological symptoms, vision problems, and other complications. Research in this area focuses on understanding the mechanisms underlying the link between phytanic acid and these disorders, as well as developing strategies for managing these conditions, including dietary restrictions and potential therapeutic interventions to lower phytanic acid levels [].

Phytanic Acid and Cancer

Another area of investigation is the potential role of phytanic acid in cancer. Studies have shown that phytanic acid might possess anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines []. However, further research is necessary to understand the underlying mechanisms and translate these findings into clinical applications. Additionally, some studies suggest a possible association between high dietary intake of phytanic acid and increased risk of certain cancers, highlighting the need for further investigation into the complex relationship between phytanic acid and cancer development [].

Other Potential Applications

Research on phytanic acid also explores its potential roles in other areas, including:

- Neurodegenerative diseases: Studies suggest a possible link between high plasma levels of phytanic acid and Alzheimer's disease, although the underlying mechanisms and causal relationships remain unclear and require further investigation [].

- Inflammation and immune modulation: Phytanic acid exhibits anti-inflammatory and immunomodulatory properties in various studies, suggesting potential applications in inflammatory diseases, but further research is needed to understand its specific effects and therapeutic potential [].

Phytanic acid, chemically known as 3,7,11,15-tetramethylhexadecanoic acid, is a branched-chain fatty acid with the molecular formula . It is primarily derived from dietary sources such as dairy products, ruminant animal fats, and certain fish. The human diet typically provides about 50 to 100 mg of phytanic acid daily. This compound is formed through the bacterial degradation of chlorophyll in the intestines of ruminants, leading to its accumulation in animal fats .

Unlike most fatty acids, phytanic acid cannot undergo beta-oxidation due to the presence of a methyl group at the beta position. Instead, it is metabolized through a unique process called alpha-oxidation, primarily occurring in peroxisomes, where it is converted into pristanic acid by removing one carbon atom .

In healthy individuals, phytanic acid undergoes alpha-oxidation in peroxisomes, ultimately generating energy. However, in individuals with peroxisomal disorders, the impaired breakdown of phytanic acid leads to its accumulation. This accumulation disrupts cellular function in various organs, particularly the nervous system, resulting in neurological symptoms [].

Phytanic acid itself is generally considered non-toxic at normal dietary intake levels. However, elevated levels due to peroxisomal disorders can cause severe health problems. These disorders include Refsum disease and infantile Refsum syndrome, characterized by neurological symptoms like neuropathy, cerebellar ataxia, and ichthyosis (fish-like skin) [].

Phytanic acid undergoes several crucial reactions during its metabolism:

- Alpha-Oxidation: In the peroxisome, phytanic acid is activated and then oxidized to pristanic acid. This process involves:

- Beta-Oxidation of Pristanic Acid: Once formed, pristanic acid can undergo multiple rounds of beta-oxidation in the peroxisome to produce medium-chain fatty acids that are subsequently converted into carbon dioxide and water within mitochondria .

Phytanic acid has been shown to exhibit neurotoxic properties when accumulated in high concentrations, particularly in individuals with metabolic disorders such as Refsum disease. This autosomal recessive disorder results from mutations affecting alpha-oxidation pathways, leading to the accumulation of phytanic acid in tissues and blood. Clinical manifestations include peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .

Additionally, phytanic acid and its metabolites can activate transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-alpha) and retinoid X receptor (RXR), suggesting potential roles in metabolic regulation .

Phytanic acid can be synthesized through various methods:

- Dietary Sources: The primary natural source is the consumption of dairy products and ruminant animal fats.

- Chemical Synthesis: Laboratory synthesis may involve complex organic reactions to construct the branched structure characteristic of phytanic acid.

- Microbial Fermentation: Certain bacteria can produce phytanic acid through fermentation processes involving chlorophyll degradation.

In laboratory settings, researchers often focus on synthesizing derivatives or analogs for study rather than synthesizing phytanic acid directly due to its availability from natural sources .

Phytanic acid has several notable applications:

- Nutritional Studies: As a component of dietary fats, it serves as a subject of study in nutrition and metabolism.

- Biochemical Research: Its unique metabolic pathway makes it an important compound for research into metabolic disorders.

- Pharmaceutical Development: Investigations into its neurotoxic effects may lead to insights into drug development for neurological conditions linked to fatty acid metabolism.

Research indicates that phytanic acid interacts with various biological systems:

- It has been shown to influence cellular signaling pathways related to lipid metabolism.

- Studies have demonstrated its ability to induce apoptosis in astrocytes and neural cells through mitochondrial pathways .

- Interaction with transcription factors suggests it may modulate gene expression related to lipid metabolism and inflammation.

These interactions underscore its significance in both health and disease contexts.

Phytanic acid shares structural similarities with several other fatty acids but possesses unique features due to its branched structure. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Pristanic Acid | A straight-chain fatty acid derived from phytanic acid | Undergoes beta-oxidation unlike phytanic acid |

| 3-Methylhexanoic Acid | A branched-chain fatty acid | Shorter chain length compared to phytanic acid |

| 2-Methylhexanoic Acid | Another branched-chain fatty acid | Different branching pattern |

| 4-Methylpentanoic Acid | A shorter branched-chain fatty acid | Distinct from both phytanic and pristanic acids |

Phytanic acid's distinct methyl branching at positions 3, 7, 11, and 15 sets it apart from these similar compounds. Its inability to undergo beta-oxidation further highlights its uniqueness within this group of fatty acids .

Dietary Acquisition and Bioavailability Mechanisms

Food Source Distribution Analysis

Phytanic acid enters the human diet predominantly through ruminant animal products, dairy fats, and certain fish. In ruminants, microbial fermentation of chlorophyll-derived phytol in the gut converts phytol into phytanic acid, which accumulates in adipose tissue and milk [3]. Dairy products such as cheese, butter, and full-fat milk are particularly rich sources, with concentrations influenced by cattle feed composition. Grass-fed cows produce milk with higher phytanic acid content (0.45 mass%) compared to those fed mixed diets (0.15 mass%) [2]. Plant-based sources, though less significant, include oils (sesame, olive, soy) and seeds (pumpkin, peanuts), which contain phytyl fatty acid esters that release phytol upon digestion [1] [4].

Table 1: Phytanic Acid Content in Select Foods

| Food Category | Examples | Phytanic Acid Content (mass%) |

|---|---|---|

| Dairy Fats | Cheese, butter, full-fat milk | 0.15–0.45 [2] [3] |

| Plant Oils | Sesame, olive, soy oil | Trace–0.12 [1] [4] |

| Seeds/Nuts | Pumpkin seeds, peanuts | 0.05–0.1 [1] |

Dietary Intake Variability Across Population Studies

Western diets provide 50–100 mg of phytanic acid daily, with omnivores exhibiting 6.7-fold higher plasma levels than vegans [3]. A study of European populations linked high-fat dairy consumption to a 24% increase in plasma phytanic acid, while diets rich in plant oils showed minimal impact [2] [6]. Geographic variations exist: regions with high red meat and dairy consumption (e.g., Northern Europe) report elevated levels compared to Mediterranean diets emphasizing plant fats [5] [6].

Phytol-to-Phytanic Acid Conversion Pathways

Enzymatic Conversion Mechanisms

Phytol, a chlorophyll degradation product, undergoes two-step conversion to phytanic acid. First, phytol is oxidized to phytenal by alcohol dehydrogenase, followed by conversion to phytanic acid via fatty aldehyde dehydrogenase [3] [4]. In ruminants, gut microbiota perform this conversion, whereas humans rely on hepatic enzymes. Plant-derived phytyl esters (e.g., in spinach and broccoli) release phytol during intestinal hydrolysis, contributing to endogenous phytanic acid synthesis [4].

Regulatory Factors in Conversion Processes

Conversion efficiency depends on dietary fat composition and gut microbiota diversity. High-fat diets enhance phytol absorption, while fiber-rich diets may inhibit it by altering microbial activity [4]. Genetic polymorphisms in fatty acid transport proteins, such as FATP4, also modulate phytol uptake and subsequent conversion rates [3].

Alpha-Oxidation Pathway Research

Peroxisomal Alpha-Oxidation Molecular Mechanisms

Phytanic acid’s branched structure precludes β-oxidation, necessitating α-oxidation in peroxisomes. The process begins with activation to phytanoyl-CoA by acyl-CoA synthetase, followed by hydroxylation at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), a Fe²⁺/2-oxoglutarate-dependent enzyme [3]. Mutations in PHYH cause Adult Refsum Disease, characterized by phytanic acid accumulation [3] [4].

Enzymatic Cascade in Phytanic Acid Alpha-Oxidation

Post-hydroxylation, phytanoyl-CoA undergoes cleavage by 2-hydroxyacyl-CoA lyase, releasing formyl-CoA and pristanal. Pristanal is then oxidized to pristanic acid, which enters β-oxidation [3].

Pristanic Acid Formation and Downstream Processing

Pristanic acid, a 15-carbon branched fatty acid, undergoes three rounds of peroxisomal β-oxidation to produce medium-chain fatty acids (e.g., 4,8-dimethylnonanoyl-CoA), which are further processed in mitochondria [3] [4].

Pristanic Acid Beta-Oxidation Research

Peroxisomal Beta-Oxidation Pathways

Pristanic acid’s β-oxidation begins in peroxisomes with dehydrogenation by acyl-CoA oxidase, followed by hydration and thiolytic cleavage. Each cycle shortens the chain by two carbons, yielding propionyl-CoA and acetyl-CoA [3].

Table 2: Enzymes in Pristanic Acid β-Oxidation

| Enzyme | Function | Localization |

|---|---|---|

| Acyl-CoA oxidase | Initial dehydrogenation | Peroxisome |

| D-bifunctional protein | Hydration and dehydrogenation | Peroxisome |

| Thiolase | Thiolytic cleavage | Peroxisome |

Mitochondrial Oxidation Completion Mechanisms

Medium-chain products (e.g., 4,8-dimethylnonanoyl-CoA) are transported to mitochondria via carnitine shuttle systems. Final oxidation yields CO₂ and water through the citric acid cycle and electron transport chain [3] [4].

Transcription Factor Modulation

Peroxisome Proliferator-Activated Receptor Alpha Activation Mechanisms and Consequences

Phytanic acid functions as a naturally occurring ligand for peroxisome proliferator-activated receptor alpha, demonstrating potent transcriptional activation properties at physiologically relevant concentrations. Research has established that phytanic acid activates peroxisome proliferator-activated receptor alpha in a concentration-dependent manner, with significant induction observed at concentrations as low as 3 micromolar [1]. This activation occurs through direct binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha, as confirmed by receptor binding assays and peroxisome proliferator response element-driven reporter gene studies [2].

The molecular mechanism involves phytanic acid binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha, inducing conformational changes that facilitate the recruitment of coactivators such as steroid receptor coactivator-1 [3]. This binding promotes the formation of transcriptionally active complexes that recognize and bind to peroxisome proliferator response elements in target gene promoters. The transcriptional activation leads to enhanced expression of genes involved in fatty acid oxidation, including acyl-coenzyme A oxidase, liver fatty acid-binding protein, and other peroxisomal beta-oxidation enzymes [4].

Functional consequences of peroxisome proliferator-activated receptor alpha activation by phytanic acid include metabolic reprogramming of cellular lipid metabolism. Studies using primary hepatocytes have demonstrated that phytanic acid treatment results in increased expression of glucose transporters-1 and -2, as well as glucokinase, leading to enhanced glucose uptake and metabolic flux [5]. The physiological relevance of this mechanism is supported by findings that phytanic acid concentrations in human plasma are sufficient to activate peroxisome proliferator-activated receptor alpha, suggesting that this compound serves as an endogenous ligand for metabolic regulation [1].

Retinoid X Receptor Signaling Pathways

Phytanic acid demonstrates high-affinity binding to retinoid X receptor alpha, functioning as a natural ligand that activates retinoid X receptor-dependent transcriptional pathways. Binding studies have revealed that phytanic acid binds to retinoid X receptor alpha with dissociation constants of approximately 4 micromolar, effectively displacing 9-cis-retinoic acid from its binding site [6]. This interaction promotes the formation of retinoid X receptor alpha-retinoid X receptor response element complexes, as demonstrated by gel retardation assays [7].

The molecular mechanism involves direct binding of phytanic acid to the ligand-binding domain of retinoid X receptor alpha, inducing conformational changes similar to those produced by 9-cis-retinoic acid. These conformational alterations, detected through protease sensitivity assays, result in the activation of retinoid X receptor-responsive promoters and subsequent gene expression changes [8]. The specificity of phytanic acid for retinoid X receptor alpha is noteworthy, as this compound shows minimal activity toward other retinoid receptors [9].

Functional consequences of retinoid X receptor alpha activation by phytanic acid include modulation of cellular differentiation and metabolic processes. Studies using cultured cells have demonstrated that phytanic acid treatment leads to enhanced expression of genes involved in cellular metabolism and differentiation pathways [10]. The physiological significance of this mechanism is underscored by the finding that phytanic acid and its metabolites are present in human serum at concentrations sufficient to activate retinoid X receptor alpha, suggesting a role in coordinating cellular metabolism through retinoid X receptor-dependent signaling pathways [11].

Mitochondrial Function Interactions

Respiratory Chain Effects and Electron Transport

Phytanic acid demonstrates potent inhibitory effects on respiratory chain complexes, particularly affecting electron transport at multiple sites within the mitochondrial respiratory system. Research has established that phytanic acid inhibits the activities of respiratory chain complexes I, II, and the combined activities of complexes I-III and II-III in a dose-dependent manner, with inhibition ranging from 65-85% at concentrations of 50-100 micromolar [18]. Complex IV activity remains largely unaffected by phytanic acid treatment, suggesting specificity for particular sites within the electron transport chain [18].

The molecular mechanism involves direct interaction of phytanic acid with respiratory chain complexes, leading to impaired electron flow and altered redox states. Studies using isolated mitochondria have demonstrated that phytanic acid inhibits nicotinamide adenine dinucleotide hydrogen-ubiquinone oxidoreductase activity and reduces the capacity for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction, indicating interference with electron transfer processes [19]. The inhibition appears to occur through binding of phytanic acid to hydrophobic sites within the respiratory complexes, similar to the mechanism observed with other fatty acids [12].

Functional consequences of respiratory chain inhibition include altered cellular energetics and increased susceptibility to oxidative stress. The impairment of electron transport leads to decreased efficiency of adenosine triphosphate production and accumulation of reduced nicotinamide adenine dinucleotide hydrogen, as evidenced by increased mitochondrial nicotinamide adenine dinucleotide phosphate hydrogen autofluorescence [13]. Additionally, the disruption of normal electron flow contributes to increased reactive oxygen species generation, as electrons are more likely to leak from the respiratory chain and interact with molecular oxygen [15].

Reactive Oxygen Species Generation Pathways

Phytanic acid stimulates the generation of reactive oxygen species through multiple mechanisms involving mitochondrial electron transport chain dysfunction and direct oxidative processes. Studies using isolated brain and heart mitochondria have demonstrated that phytanic acid at concentrations of 50-100 micromolar enhances superoxide production in both state 3 and state 4 respiratory conditions [19]. The reactive oxygen species generation is particularly pronounced when mitochondria are respired with substrates feeding electrons to complex I, suggesting that this complex is a primary site of phytanic acid-induced oxidative stress [19].

The molecular mechanism involves the interaction of phytanic acid with respiratory chain complexes, leading to electron leakage and subsequent reduction of molecular oxygen to superoxide. This process is facilitated by the partial inhibition of electron transport, which increases the residence time of electrons within the respiratory chain and enhances the probability of single-electron reduction of oxygen [20]. Additionally, phytanic acid appears to alter the redox state of respiratory chain components, creating conditions that favor reactive oxygen species formation [21].

Functional consequences of increased reactive oxygen species generation include oxidative damage to cellular components and activation of cell death pathways. Studies have shown that phytanic acid-induced reactive oxygen species production leads to inactivation of aconitase, a superoxide-sensitive enzyme of the citric acid cycle, and oxidation of the mitochondrial glutathione pool [22]. This oxidative stress results in lipid peroxidation and protein carbonylation, ultimately contributing to mitochondrial dysfunction and cell death [23]. The significance of this mechanism is underscored by findings that antioxidants such as alpha-tocopherol and melatonin can prevent many of the toxic effects of phytanic acid [24].

Calcium Homeostasis Regulatory Mechanisms

Phytanic acid exerts significant effects on cellular calcium homeostasis through multiple mechanisms involving mitochondrial function, intracellular calcium stores, and membrane-bound calcium transport systems. Research has demonstrated that phytanic acid at concentrations of 50-100 micromolar induces rapid and sustained increases in cytosolic calcium concentration in various cell types, including astrocytes and other neural cells [25]. This calcium elevation occurs through a biphasic response, with an initial rapid peak followed by a sustained plateau phase [24].

The molecular mechanism involves activation of intracellular calcium stores and disruption of mitochondrial calcium handling capacity. Studies using hippocampal astrocytes have shown that phytanic acid-induced calcium elevation is largely independent of extracellular calcium, indicating primary activation of intracellular stores [26]. The sustained phase of calcium elevation appears to result from impaired mitochondrial calcium uptake due to membrane depolarization and reduced calcium retention capacity [27]. Additionally, phytanic acid may directly affect calcium release channels in the endoplasmic reticulum, contributing to the sustained elevation of cytosolic calcium [28].

Functional consequences of calcium homeostasis disruption include activation of calcium-dependent signaling pathways and initiation of cell death mechanisms. The sustained elevation of cytosolic calcium leads to activation of calcium-dependent proteases, phospholipases, and other enzymes that contribute to cellular damage [29]. Studies have shown that phytanic acid-induced calcium deregulation is associated with mitochondrial cytochrome c release and activation of apoptotic pathways [26]. The significance of calcium homeostasis disruption is highlighted by findings that calcium chelators can partially prevent phytanic acid-induced cell death, suggesting that calcium elevation is a critical component of phytanic acid toxicity [27].

Enzyme Activity Modulation Research

Sodium-Potassium-Adenosine Triphosphatase Interaction Mechanisms

Phytanic acid demonstrates potent inhibitory effects on sodium-potassium-adenosine triphosphatase activity through direct interaction with the enzyme complex. Research has established that phytanic acid causes marked inhibition of sodium-potassium-adenosine triphosphatase activity in cerebellum preparations, with inhibition ranging from 65-85% in a dose-dependent manner [18]. This inhibition is observed at concentrations similar to those that affect other cellular processes, suggesting that sodium-potassium-adenosine triphosphatase represents a primary target for phytanic acid action [30].

The molecular mechanism involves binding of phytanic acid to the enzyme complex, leading to conformational changes that impair enzyme function. Studies using purified enzyme preparations have demonstrated that fatty acids, including phytanic acid, can bind to sodium-potassium-adenosine triphosphatase and alter its conformational states [31]. The inhibition appears to involve interference with the potassium-activated dephosphorylation step of the enzyme cycle, resulting in accumulation of the phosphorylated enzyme form and reduced overall enzyme activity [32]. Additionally, phytanic acid may affect the enzyme's affinity for its ionic substrates, further contributing to functional impairment [33].

Functional consequences of sodium-potassium-adenosine triphosphatase inhibition include disruption of cellular ion gradients and impaired synaptic function. The sodium-potassium-adenosine triphosphatase is essential for maintaining the sodium and potassium gradients that drive numerous cellular processes, including action potential propagation and neurotransmitter uptake [34]. Inhibition of this enzyme leads to accumulation of intracellular sodium and depletion of intracellular potassium, resulting in cellular depolarization and impaired electrical signaling [35]. The significance of this mechanism is underscored by findings that sodium-potassium-adenosine triphosphatase dysfunction is associated with neurological symptoms in conditions where phytanic acid accumulates [27].

Acetylcholinesterase Regulatory Effects

Phytanic acid influences acetylcholinesterase activity through indirect mechanisms involving cellular stress responses and metabolic alterations. While direct interactions between phytanic acid and acetylcholinesterase have not been extensively characterized, research has demonstrated that phytanic acid treatment leads to alterations in acetylcholinesterase activity levels in brain tissue [27]. These changes appear to be secondary to the broader cellular dysfunction induced by phytanic acid, rather than direct enzyme inhibition [22].

The molecular mechanism likely involves transcriptional and post-translational modifications of acetylcholinesterase expression and activity. Studies have shown that cellular stress conditions, such as those induced by phytanic acid treatment, can affect the expression and activity of cholinesterase enzymes [36]. The alterations in acetylcholinesterase activity may result from oxidative stress-induced modifications of the enzyme or changes in cellular conditions that affect enzyme stability and function [37]. Additionally, the disruption of cellular energy metabolism by phytanic acid may indirectly affect acetylcholinesterase activity through altered protein synthesis and maintenance [38].

Functional consequences of acetylcholinesterase modulation include altered cholinergic signaling and neurotransmitter homeostasis. Acetylcholinesterase is responsible for terminating acetylcholine action at synapses, and alterations in its activity can significantly impact cholinergic neurotransmission [39]. Changes in acetylcholinesterase activity induced by phytanic acid may contribute to the neurological symptoms observed in conditions where phytanic acid accumulates, including cognitive dysfunction and motor abnormalities [27]. The significance of this mechanism is highlighted by the role of cholinergic systems in learning, memory, and motor control [22].

Monoamine Oxidase Activity Modulation

Phytanic acid affects monoamine oxidase activity through mechanisms involving cellular stress responses and metabolic disruption. Research has demonstrated that phytanic acid treatment leads to alterations in monoamine oxidase activity levels in brain tissue, with changes observed in both monoamine oxidase A and monoamine oxidase B activities [27]. These effects appear to be related to the broader cellular dysfunction induced by phytanic acid rather than direct enzyme inhibition [34].

The molecular mechanism likely involves oxidative stress-induced modifications of monoamine oxidase expression and activity. Studies have shown that cellular stress conditions can affect the expression and function of monoamine oxidase enzymes through multiple pathways, including transcriptional regulation and post-translational modifications [40]. The alterations in monoamine oxidase activity may result from reactive oxygen species-induced damage to the enzyme or changes in cellular conditions that affect enzyme stability [41]. Additionally, the disruption of mitochondrial function by phytanic acid may indirectly affect monoamine oxidase activity, as these enzymes are located in the mitochondrial outer membrane [42].

Functional consequences of monoamine oxidase modulation include altered neurotransmitter metabolism and neurochemical imbalances. Monoamine oxidase enzymes are responsible for the degradation of important neurotransmitters, including dopamine, serotonin, and norepinephrine [40]. Alterations in monoamine oxidase activity can significantly impact neurotransmitter homeostasis and contribute to neurological and psychiatric symptoms [41]. The changes in monoamine oxidase activity induced by phytanic acid may contribute to the complex neurological phenotype observed in conditions where phytanic acid accumulates, including mood alterations and cognitive dysfunction [27]. The significance of this mechanism is underscored by the critical role of monoamine neurotransmitters in brain function and behavior [43].

Data Tables

| Mechanism | Concentration/Dose | Primary Effect | Cellular Consequences |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Alpha Activation | 3 μM (effective dose) | Transcriptional activation | Gene expression changes |

| Retinoid X Receptor Activation | 4-64 μM | Direct ligand binding | Nuclear receptor signaling |

| Mitochondrial Membrane Potential Alteration | 5-20 μM | Protonophoric depolarization | Adenosine triphosphate synthesis reduction |

| Respiratory Chain Complex I Inhibition | 5-100 μM | Electron transport inhibition | Mitochondrial dysfunction |

| Respiratory Chain Complex III Inhibition | 5-100 μM | Electron transport inhibition | Impaired electron flow |

| Reactive Oxygen Species Generation | 50-100 μM | Superoxide production | Oxidative stress |

| Calcium Homeostasis Disruption | 50-100 μM | Intracellular calcium increase | Cell death pathways |

| Sodium-Potassium-Adenosine Triphosphatase Inhibition | 65-85% inhibition | Dose-dependent inhibition | Synaptic dysfunction |

| Acetylcholinesterase Activity Modulation | Indirect effects reported | Altered enzyme activity | Neurotransmitter regulation |

| Monoamine Oxidase Activity Modulation | Altered levels reported | Activity level changes | Neurochemical imbalance |

Detailed Research Findings

Transcription Factor Activation Studies

Research utilizing luciferase reporter assays has demonstrated that phytanic acid activates peroxisome proliferator-activated receptor alpha with an effective concentration of 3 micromolar, comparable to synthetic peroxisome proliferator-activated receptor alpha agonists [1]. Binding studies have confirmed direct interaction between phytanic acid and the ligand-binding domain of peroxisome proliferator-activated receptor alpha, with binding affinities in the micromolar range [2]. These findings establish phytanic acid as a naturally occurring ligand for peroxisome proliferator-activated receptor alpha.

Similarly, retinoid X receptor alpha activation studies have shown that phytanic acid binds with dissociation constants of approximately 4 micromolar and effectively displaces 9-cis-retinoic acid from its binding site [6]. Gel retardation assays have confirmed the formation of retinoid X receptor alpha-retinoid X receptor response element complexes in the presence of phytanic acid [7]. These results demonstrate that phytanic acid functions as a dual ligand for both peroxisome proliferator-activated receptor alpha and retinoid X receptor alpha.

Mitochondrial Function Analysis

Comprehensive studies of mitochondrial function have revealed that phytanic acid causes dose-dependent depolarization of mitochondrial membrane potential, with significant effects observed at concentrations as low as 5 micromolar [12]. Respiratory chain analysis has demonstrated selective inhibition of complexes I, II, and III, with complex IV remaining largely unaffected [18]. These findings indicate that phytanic acid acts as both a mitochondrial uncoupler and a respiratory chain inhibitor.

Reactive oxygen species generation studies have shown that phytanic acid enhances superoxide production in both state 3 and state 4 respiratory conditions, with effects observed at concentrations of 50-100 micromolar [19]. The reactive oxygen species generation is associated with oxidative damage to cellular components, including inactivation of aconitase and oxidation of glutathione pools [22]. These findings establish reactive oxygen species generation as a key mechanism of phytanic acid toxicity.

Calcium Homeostasis Investigation

Calcium imaging studies have demonstrated that phytanic acid induces biphasic calcium responses in various cell types, with initial rapid increases followed by sustained elevation [25]. The calcium elevation is primarily due to activation of intracellular stores rather than extracellular calcium influx [26]. Mitochondrial calcium retention capacity studies have shown that phytanic acid significantly reduces the ability of mitochondria to sequester calcium, contributing to sustained cytosolic calcium elevation [27].

Enzyme Activity Modulation Research

Comprehensive enzyme activity studies have demonstrated that phytanic acid causes marked inhibition of sodium-potassium-adenosine triphosphatase activity, with inhibition ranging from 65-85% in cerebellum preparations [18]. This inhibition is dose-dependent and occurs at concentrations similar to those affecting other cellular processes [30]. The inhibition appears to involve direct interaction with the enzyme complex, leading to conformational changes that impair function [33].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant